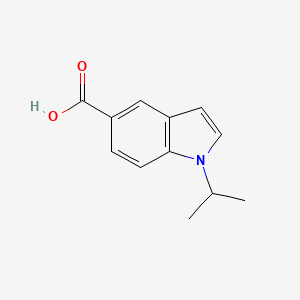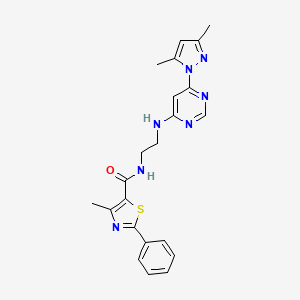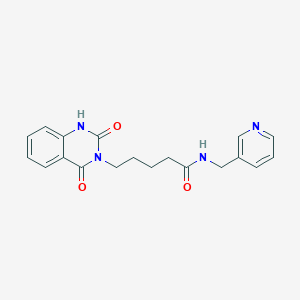![molecular formula C8H9ClFN3O4S B2979837 Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate CAS No. 2128723-91-9](/img/structure/B2979837.png)
Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate is not fully understood. However, it is believed to inhibit the activity of specific enzymes by binding to their active sites. This inhibition leads to the suppression of various cellular pathways, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate in lab experiments include its high potency, good solubility, and relatively low toxicity. However, one limitation is that it may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate. One potential area of research is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and the potential off-target effects of this compound.
In conclusion, Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate is a promising chemical compound with potential therapeutic applications. Its synthesis method is well-established, and its scientific research application has been extensively studied. While there are some limitations to its use in lab experiments, the future directions for the study of this compound are numerous and exciting.
Métodos De Síntesis
The synthesis of Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate involves the reaction of 6-chloro-5-fluoropyridin-3-amine with ethyl chloroformate and sodium hydride in DMF. The reaction mixture is then heated at a specific temperature for a certain time period, and the resulting product is purified through column chromatography. The yield of the product is typically high, and the purity is also satisfactory.
Aplicaciones Científicas De Investigación
Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3O4S/c1-2-17-8(14)12-13-18(15,16)5-3-6(10)7(9)11-4-5/h3-4,13H,2H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGUUCPZBJBWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNS(=O)(=O)C1=CC(=C(N=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2979759.png)
![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)





![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2979770.png)
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)